Chromanol 293B
Description
Historical Context and Discovery of Chromanol 293B
This compound, a sulfonamide analogue, was identified during screening programs for chromanol-type openers of ATP-sensitive potassium (KATP) channels. acs.org While it showed no significant activity on KATP channels, it was discovered to be a potent blocker of the slow component of the delayed rectifier potassium current (IKs). acs.org This discovery, which occurred in the context of an intense search for selective IKs blockers, marked the advent of a crucial pharmacological tool for dissecting the roles of different potassium currents in cellular electrophysiology. acs.org
Significance of this compound in Ion Channel Research
The primary significance of this compound lies in its relative selectivity for the IKs current, which is generated by the co-assembly of the KCNQ1 (also known as Kv7.1 or KvLQT1) alpha subunit and the KCNE1 (or MinK) beta subunit. nih.govoup.com This selectivity allows researchers to distinguish the physiological and pathological roles of IKs from other cardiac potassium currents, particularly the rapid component of the delayed rectifier current (IKr). oup.com The ability to selectively inhibit IKs has made this compound an indispensable tool for studying cardiac repolarization, the mechanisms of cardiac arrhythmias such as Long QT Syndrome, and the function of KCNQ1/KCNE1 channel complexes in various tissues. oup.comresearchgate.net
Overview of Key Research Areas for this compound
Research involving this compound is predominantly centered on three main areas:
Cardiac Electrophysiology and Arrhythmias: A primary application of this compound is in the study of cardiac action potentials and the mechanisms underlying cardiac arrhythmias. oup.comnih.gov Its ability to selectively block IKs allows for the investigation of this current's role in action potential duration and its contribution to inherited and acquired Long QT Syndrome. oup.comresearchgate.net
KCNQ1 Channel Complex Pharmacology: this compound is extensively used to probe the structure and function of the KCNQ1 ion channel and its modulation by ancillary KCNE subunits (KCNE1, KCNE2, and KCNE3). nih.govembopress.org Studies with this compound have provided significant insights into how these subunits alter the channel's gating and pharmacological properties. nih.govembopress.org
Cystic Fibrosis Research: Research has also explored the effects of this compound on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel. nih.gov This research investigates the off-target effects of the compound and explores the functional interplay between different ion channels. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167526 | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163163-23-3 | |
| Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Structural Aspects of Chromanol 293b
Chemical Characterization and Stereochemistry
Chromanol 293B is a racemic mixture, meaning it is composed of an equal amount of two enantiomers. researchgate.net Its systematic chemical name is trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide. nih.govnih.gov The compound possesses a molecular formula of C₁₅H₂₀N₂O₄S and a molecular weight of approximately 324.40 g/mol . nih.govnih.gov
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₄S |
| Molecular Weight | 324.40 g/mol |
| Systematic Name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide |
| CAS Number (Racemate) | 163163-23-3 |
The structure of this compound is characterized by a chromanol core, which is a bicyclic structure containing a dihydropyran ring fused to a benzene (B151609) ring. Key functional groups include a cyano group on the benzene ring, a hydroxyl group, and an N-methyl-ethanesulfonamide group attached to the dihydropyran ring. The "trans" designation in its name refers to the relative orientation of the hydroxyl and the N-methyl-ethanesulfonamide groups on the dihydropyran ring.
Enantiomeric Forms and Their Differential Activities
The presence of two chiral centers in the this compound molecule, specifically at the C3 and C4 positions of the dihydropyran ring, gives rise to two enantiomeric forms: (-)-[3R,4S]-Chromanol 293B and (+)-(3S,4R)-Chromanol 293B. researchgate.netnih.gov These enantiomers exhibit significant differences in their biological activity, particularly in their potency as ion channel inhibitors.
The (-)-[3R,4S] enantiomer is a significantly more potent inhibitor of the slow component of the delayed rectifier potassium current (IKs), which is primarily conducted by the KCNQ1 (also known as Kv7.1) potassium channel. researchgate.netnih.gov Research has demonstrated that (-)-[3R,4S]-Chromanol 293B is nearly seven times more potent in blocking the KCNQ1/minK channel complex compared to its (+)-(3S,4R) counterpart. researchgate.netdocumentsdelivered.com This stereoselective inhibition highlights the specific structural requirements for effective binding to the channel. nih.gov
Furthermore, kinetic studies have revealed that the (-)-[3R,4S] enantiomer exhibits a time-dependent block of KCNQ1 channels, which suggests a preferential interaction with the open state of the channel. nih.govnih.gov This use-dependent characteristic is a key feature of its inhibitory mechanism.
| Enantiomer | Relative Potency on KCNQ1/minK |
| (-)-[3R,4S]-Chromanol 293B | ~7-fold more potent |
| (+)-(3S,4R)-Chromanol 293B | Less potent |
Structural Basis for Interaction with Biological Targets
The primary biological target of this compound is the voltage-gated potassium channel KCNQ1. nih.govnih.gov The inhibitory effect of this compound is achieved through its direct binding to a specific site within the channel protein.
Studies utilizing chimeras of KCNQ1 and the insensitive KCNQ2 channels have successfully localized the binding site of this compound to the inner pore vestibule of the KCNQ1 channel. nih.govcancer.gov This binding region encompasses the H5 selectivity filter and the S6 transmembrane segment. nih.govcancer.gov
The interaction between this compound and the KCNQ1 channel is multifaceted. It involves hydrophobic interactions between the chromanol moiety and specific amino acid residues within the S6 segment, namely Ile337 and Phe340. nih.govcancer.gov Furthermore, the oxygen atoms of this compound are proposed to engage in electrostatic interactions with a potassium ion located within the selectivity filter, which helps to stabilize the binding of the inhibitor. nih.govcancer.gov
Mutational analysis has confirmed the importance of specific residues in this binding pocket. The substitution of key amino acids, such as Threonine at position 312 with Serine (T312S), Isoleucine at position 337 with Valine (I337V), and Phenylalanine at position 340 with Tyrosine (F340Y), has been shown to dramatically reduce the sensitivity of the KCNQ1 channel to this compound. nih.govcancer.gov This provides strong evidence for the precise structural determinants of the drug-channel interaction.
Pharmacological Mechanisms of Action of Chromanol 293b
Modulation of Voltage-Gated Potassium Channels (Kv Channels)
Chromanol 293B exhibits a distinct profile of activity on various Kv channels, establishing its role as a selective inhibitor. Its primary target is the KCNQ1 (Kv7.1) channel, particularly when it forms a complex with the KCNE1 subunit to generate the IKs current.
This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current, IKs. nih.govbio-techne.compsu.edu This current is crucial for cardiac repolarization, and its inhibition is a key area of pharmacological research. The inhibitory effect of this compound on IKs is concentration-dependent and has been demonstrated across various species and cell types. bio-techne.comresearchgate.netmedchemexpress.cn For instance, in guinea pig ventricular myocytes, this compound strongly inhibits IKs with a 50% inhibitory concentration (IC50) of 1.02 µM. bio-techne.comresearchgate.net Similarly, in canine left ventricular myocytes, the IC50 for IKs blockade is 1.8 µM. researchgate.net The block of the IKs current by this compound can also be time-dependent, progressing more rapidly at higher concentrations of the compound. medchemexpress.cn
Table 1: Inhibitory Concentration (IC50) of this compound on IKs Current
| Cell Type | Species | IC50 (µM) | Reference |
|---|---|---|---|
| Ventricular Myocytes | Guinea Pig | 1.02 | bio-techne.comresearchgate.net |
| Left Ventricular Myocytes | Canine | 1.8 | researchgate.net |
| Sino-atrial Node Cells | Guinea Pig | 5.3 | medchemexpress.cn |
In contrast to its potent effect on KCNQ1, this compound is notably insensitive to the closely related neuronal KCNQ2 and KCNQ3 channels. nih.govnih.gov These channels are responsible for the M-current, which plays a critical role in regulating neuronal excitability. The lack of activity at KCNQ2/3 channels underscores the specificity of this compound for KCNQ1-based channels and is a key feature that allows researchers to differentiate between these channel subtypes pharmacologically. nih.govnih.gov
The molecular target of this compound is the Kv7.1 channel, also known as KCNQ1. nih.govnih.govnih.gov The interaction is significantly influenced by the presence of ancillary subunits, such as KCNE proteins, which co-assemble with KCNQ1 to form functional channel complexes in different tissues. documentsdelivered.com The potency of this compound block is enhanced nearly 100-fold when KCNQ1 is co-expressed with KCNE3 compared to KCNQ1 expressed alone. documentsdelivered.com The binding site for this compound on the KCNQ1 channel has been identified within the inner pore vestibule, involving the H5 selectivity filter and the S6 transmembrane segment. nih.govnih.gov
Table 2: Influence of KCNE Subunits on this compound Potency at KCNQ1 Channels
| Channel Complex | IC50 (µM) | Reference |
|---|---|---|
| KCNQ1 | 65.4 | documentsdelivered.com |
| KCNQ1/KCNE1 | 15.1 | documentsdelivered.com |
| KCNQ1/KCNE3 | 0.54 | documentsdelivered.com |
A critical aspect of this compound's pharmacological profile is its selectivity for IKs over the rapid component of the delayed rectifier potassium current, IKr, which is mediated by the human ether-a-go-go-related gene (hERG) or Kv11.1 channel. Multiple studies have confirmed that this compound has a negligible inhibitory effect on hERG channels. bio-techne.compsu.edu Even at concentrations that produce a significant block of IKs, this compound does not meaningfully affect IKr. bio-techne.comresearchgate.net For example, concentrations as high as 30 µM did not impact IKr in canine left ventricular myocytes. researchgate.net This selectivity is crucial as hERG channel blockade is associated with potential cardiotoxicity. researchgate.net
Further highlighting its selectivity, this compound does not affect several other key potassium channels. It has been shown to be inactive at inward rectifier potassium channels, such as Kir2.1, which are responsible for the IK1 current that helps maintain the resting membrane potential in cardiomyocytes. bio-techne.compsu.edu Studies testing a range of potassium channels, including Kv1.5 and Kv4.3, have reinforced its selective nature, but have not reported significant activity at Kv1.1 channels. researchgate.net
Inhibition of CFTR Chloride Current (ICFTR)
Beyond its effects on potassium channels, this compound has been demonstrated to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current (ICFTR). bio-techne.com This channel is a member of the ATP-binding cassette (ABC) protein superfamily and is crucial for ion and fluid transport across epithelia. nih.gov The inhibition of ICFTR by this compound occurs at concentrations higher than those required for IKs blockade. nih.gov In studies using human CFTR expressed in Xenopus oocytes, the IC50 for ICFTR inhibition was determined to be 19 µM with two-electrode voltage-clamp techniques and 30 µM with patch-clamp recordings. nih.gov Research suggests that the mechanism of this inhibition may be linked to the phosphorylation state of the CFTR protein. nih.gov
Effects on Kv4.3 Channel Ito Transient Outward Current
This compound has been demonstrated to inhibit the transient outward potassium current (Ito), a key current in the early repolarization phase of the cardiac action potential. nih.gov The pore-forming α-subunits of the channels that carry this current are predominantly of the Kv4.3 type in the ventricles of larger mammals, including canines and humans. nih.gov
Research has consistently shown that this compound blocks the Ito current in a concentration-dependent manner. In canine left ventricular myocytes, the compound blocked Ito with a half-maximal inhibitory concentration (IC50) of 38 µM. nih.gov Similarly, in human ventricular myocytes, the half-maximal effective concentration (EC50) for Ito inhibition was found to be 24 µM. researchgate.net Studies on human atrial myocytes also revealed inhibition of the transient outward K+ current (termed Ito1) with an IC50 of 31.2 µM. nih.gov
The inhibitory action of this compound on Ito is considered a significant aspect of its pharmacological profile, alongside its more potent inhibition of the slow component of the delayed rectifier potassium current (IKs). While it is a selective blocker of IKs, its effects on Ito occur at concentrations that are clinically relevant. nih.gov For instance, at a concentration of 10 µM, this compound caused a significant suppression of Ito1 in human atrial myocytes. nih.gov Interestingly, the inhibition of Ito by this compound appears to be independent of the membrane potential. nih.gov
Table 1: Inhibitory Concentrations of this compound on Transient Outward Current (Ito)
| Cell Type | Parameter | Value (µM) | Reference |
|---|---|---|---|
| Canine Left Ventricular Myocytes | IC50 | 38 | nih.gov |
| Human Ventricular Myocytes | EC50 | 24 | researchgate.net |
| Human Atrial Myocytes (Ito1) | IC50 | 31.2 | nih.gov |
Weak Inhibition of KATP Channels
The class of chromanol derivatives, to which this compound belongs, was developed from compounds known to act as openers of ATP-sensitive potassium (KATP) channels. However, detailed research findings specifically characterizing a weak inhibitory effect of this compound on KATP channels are not extensively documented in the primary literature. While KATP channels are crucial in various physiological processes, including the regulation of insulin (B600854) secretion from pancreatic β-cells, the direct interaction of this compound with these channels as an inhibitor is not a prominent feature of its established pharmacological profile.
Influence on Other Ionic Currents (Na+, L-type Ca2+, Inward Rectifier K+)
A key aspect of the pharmacological specificity of this compound is its limited effect on other major cardiac ion currents at concentrations where it effectively blocks IKs and Ito. This selectivity is crucial for its potential as a research tool and therapeutic agent.
Studies have shown that this compound does not significantly affect the fast sodium current (INa) or the L-type calcium current (ICa-L). In both guinea pig and canine ventricular myocytes, these currents were found to be unaffected by the application of this compound at concentrations that produced a substantial block of IKs. nih.govresearchgate.net
Furthermore, the inward rectifier potassium current (IK1), which is responsible for maintaining the resting membrane potential and for the final phase of repolarization, is also largely unaffected by this compound. researchgate.net In canine ventricular myocytes, concentrations as high as 30 µM had no effect on IK1. nih.gov This lack of effect on IK1, INa, and ICa-L underscores the compound's relative selectivity for specific potassium channel subtypes.
Table 2: Effect of this compound on Various Ionic Currents
| Ion Current | Species/Cell Type | Effect | Concentration | Reference |
|---|---|---|---|---|
| Na+ Current (INa) | Guinea Pig Ventricular Myocytes | Unaffected | Not specified | researchgate.net |
| L-type Ca2+ Current (ICa-L) | Guinea Pig Ventricular Myocytes | Unaffected | Not specified | researchgate.net |
| L-type Ca2+ Current (ICa-L) | Canine Left Ventricular Myocytes | Unaffected | Up to 30 µM | nih.gov |
| Inward Rectifier K+ Current (IK1) | Guinea Pig Ventricular Myocytes | Unaffected | Not specified | researchgate.net |
| Inward Rectifier K+ Current (IK1) | Canine Left Ventricular Myocytes | Unaffected | Up to 30 µM | nih.gov |
Cellular and Tissue Level Electrophysiological Effects of Chromanol 293b
Effects on Cardiac Action Potentials
Chromanol 293B exerts significant effects on the cardiac action potential, primarily through its targeted inhibition of IKs. This current plays a crucial role in the repolarization phase of the action potential in various cardiac cell types. nih.gov
Prolongation of Action Potential Duration (APD)
A primary and well-documented effect of this compound is the prolongation of the action potential duration (APD) in ventricular myocytes. nih.gov By blocking the IKs current, which contributes to the outward flow of potassium ions during repolarization, this compound delays the return of the membrane potential to its resting state. nih.gov This effect has been observed in studies on both guinea pig and human ventricular myocytes. nih.govoup.comnih.gov For instance, in guinea pig ventricular myocytes, this compound has been shown to significantly prolong the APD. nih.gov Similarly, in human ventricular myocytes, application of this compound leads to a measurable increase in APD. nih.govoup.comnih.gov
Frequency Dependence of APD Prolongation
The prolongation of APD by this compound exhibits a distinct frequency dependence. Unlike IKr blockers such as dofetilide, which show a strong reverse use-dependence (i.e., greater APD prolongation at slower heart rates), this compound prolongs the APD to a similar fractional extent across a range of stimulation frequencies. nih.govoup.comnih.gov This suggests that the blocking action of this compound on the IKs current is not significantly diminished at faster rates, a characteristic that has implications for its potential therapeutic applications.
Impact on Transmural Dispersion of Repolarization (TDR)
Transmural dispersion of repolarization (TDR), the difference in APD across the ventricular wall (from endocardium to epicardium), is a critical factor in cardiac arrhythmogenesis. Under control conditions, this compound has been shown to prolong the APD and the QT interval homogeneously across the different myocardial layers, without significantly increasing TDR. nih.gov However, in the presence of β-adrenergic stimulation, such as with isoproterenol (B85558), this compound can lead to a preferential prolongation of the APD in midmyocardial (M) cells, resulting in an accentuated TDR. nih.gov This highlights the complex interplay between IKs blockade and autonomic tone in modulating ventricular repolarization.
Table 1: Effect of this compound on Transmural Dispersion of Repolarization (TDR)
| Condition | TDR (ms) | Observations |
| Control | 42 | Baseline TDR. |
| This compound (30 μmol/L) | 46 | Homogeneous prolongation of APD across layers, no significant increase in TDR. nih.gov |
| This compound + Isoproterenol (100 nmol/L) | ~80 | Preferential APD prolongation in M cells, leading to a significant increase in TDR. nih.gov |
Effects on Repolarization in Human and Guinea Pig Ventricular Myocytes
This compound has been demonstrated to be a selective blocker of the IKs current in both human and guinea pig ventricular myocytes. nih.govoup.comnih.gov In guinea pig myocytes, it strongly inhibits the delayed rectifier current (IK) at positive potentials (e.g., +60 mV) where IKs is prominent, with a 50% inhibitory concentration (IC50) of approximately 1.02 μM. nih.govoup.comnih.gov Conversely, it has little effect on the current at more negative potentials (e.g., -10 mV) where the rapid component of the delayed rectifier current (IKr) dominates. nih.govoup.comnih.gov
Studies on human ventricular myocytes have shown that this compound also effectively blocks IKs. nih.govoup.comnih.gov While the baseline contribution of IKs to repolarization in human hearts may be less prominent than in some other species, its role becomes more significant under conditions of increased sympathetic tone or when other repolarization reserves are compromised. nih.govoup.comnih.gov The compound does not significantly affect other key cardiac ion currents such as the inward rectifier K+ current (IK1), the Na+ current (INa), or the L-type Ca2+ current (ICa-L) at concentrations where it effectively blocks IKs. nih.govoup.comnih.gov
Table 2: Inhibitory Effects of this compound on Cardiac Ion Currents
| Species | Current | IC50 / Effect | Reference |
| Guinea Pig | IKs | 1.02 μM | nih.govoup.comnih.gov |
| Guinea Pig | IKr | Not significantly affected at concentrations up to 50 μM. | nih.govoup.comnih.gov |
| Human | Ito | IC50 of 24 μM. | nih.govoup.comnih.gov |
| Canine | IKs | 1.8 μM | nih.gov |
| Canine | Ito | 38 μM | nih.gov |
| Canine | IK1, IKr, ICa-L | Not affected at concentrations up to 30 μM. | nih.gov |
Regional Uniformity of Effects in Myocardial Layers
The ventricular myocardium is electrophysiologically heterogeneous, with distinct action potential characteristics in the epicardial, endocardial, and M-cell layers. oup.com The density and function of ion channels, including IKs, can vary across these regions. As mentioned previously, under baseline conditions, this compound tends to prolong the APD in a relatively uniform manner across the different myocardial layers, thereby not significantly altering the TDR. nih.gov However, the differential response observed under β-adrenergic stimulation suggests that the functional impact of IKs blockade by this compound can be regionally dependent, particularly in the context of altered physiological states. nih.gov
Modulation of Muscle Contraction
The primary influence of this compound on muscle tissue is centered on its ability to modulate cardiac muscle contraction. This effect is a direct consequence of its selective blockade of the slow component of the delayed rectifier potassium current (IKs), a critical current in the repolarization phase of the cardiac action potential. xenbase.orgnih.gov The functional role of IKs and, by extension, the impact of its blockade by this compound, is less defined in smooth and skeletal muscle, with available evidence suggesting a minimal to negligible effect in these tissues.
Cardiac Muscle
In cardiac myocytes, this compound is a potent and selective blocker of the IKs current. xenbase.orgnih.gov This current is the product of channels formed by the assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins. nih.govelifesciences.org The blockade of IKs by this compound leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac cells. nih.govnih.gov This electrophysiological alteration is the fundamental mechanism by which this compound modulates cardiac muscle function.
Research has demonstrated these effects across various species and experimental models, including human and guinea pig ventricular myocytes, as well as in canine hearts. xenbase.orgnih.gov In guinea pig ventricular myocytes, this compound inhibits the IK current at a test potential of +60 mV with a 50% inhibitory concentration (EC50) of 1.02 μM, while having no significant effect on the rapid component of the delayed rectifier current (IKr) at concentrations up to 50 μM. xenbase.orgnih.gov Similarly, in canine left ventricular myocytes, this compound blocks IKs with an IC50 of 1.8 μM, while having minimal to no effect on IKr, the inward rectifier potassium current (IK1), and the L-type calcium current (ICa-L) at concentrations up to 30 μM. nih.gov
A notable characteristic of the APD prolongation induced by this compound is its frequency-dependence. Unlike IKr blockers which typically exhibit reverse use-dependence (greater effect at slower heart rates), this compound prolongs the APD to a similar fractional extent across a range of frequencies. xenbase.orgnih.gov In post-infarction canine models, the effect of this compound on the ERP was more pronounced at faster heart rates, a property described as positive use-dependence. nih.gov This suggests that the modulatory effect of this compound on cardiac contraction may be more significant during periods of increased heart rate. nih.gov
The table below summarizes the key research findings on the effects of this compound on cardiac muscle electrophysiology.
| Experimental Model | Key Findings | Ion Channel Effects | Citations |
| Guinea Pig Ventricular Myocytes | Prolonged action potential duration (APD) to a similar extent at all frequencies. | Potent and selective blockade of IKs (EC50 = 1.02 μM). No effect on IKr, IK1, INa, or ICa-L at effective concentrations. | xenbase.orgnih.gov |
| Human Ventricular Myocytes | Prolonged APD to a similar fractional extent at all frequencies. | Inhibited transient outward current (Ito) with an EC50 of 24 μM, significantly higher than for IKs inhibition in guinea pigs. | xenbase.orgnih.gov |
| Canine Post-Infarction Heart | Preferentially prolonged effective refractory period (ERP) in the infarct zone, with a more pronounced effect at faster heart rates (positive use-dependence). | Primarily targets IKs. | nih.gov |
| Canine Left Ventricular Myocytes | Blocked IKs with an IC50 of 1.8 μM and Ito with an IC50 of 38 μM. | Selective for IKs over IKr, IK1, and ICa-L at concentrations up to 30 μM. | nih.gov |
| Rabbit Langendorff-Perfused Hearts and Papillary Muscle | Had no significant effect on the QTc interval or APD. | While shown to block IKs in isolated rabbit ventricular myocytes, this did not translate to a significant change in APD in the tissue preparations. | nih.gov |
| Guinea-Pig Sino-Atrial Node Cells | Potent and fully reversible blockade of IKs in a time- and concentration-dependent manner, both in the absence and presence of isoprenaline. | Blocks open IKs channels. | nih.gov |
Smooth and Skeletal Muscle
The role of the IKs current, and therefore the effect of its selective blocker this compound, is not well-established in smooth and skeletal muscle. The KCNQ gene family, which encodes the channels responsible for IKs, is expressed in smooth muscle; however, the KCNQ1 subtype, the primary target of this compound, appears to have a limited functional role in these tissues. nih.gov
Direct investigation into the effects of this compound on smooth muscle has supported this notion. In a study on murine gastrointestinal smooth muscle, the Kv7.1-selective blocker this compound was found to have no effect on the contractile activity of either proximal or distal colon segments. nih.gov This contrasts with non-selective Kv7 blockers, which did increase the integral of tension, suggesting that other Kv7 channel subtypes (like Kv7.4 and Kv7.5) are more functionally important in regulating gastrointestinal smooth muscle contraction. nih.gov There is a lack of specific research on the effects of this compound on other types of smooth muscle, such as vascular or uterine, and on skeletal muscle.
Chromanol 293b in Disease Models and Therapeutic Research
Long QT Syndrome (LQTS) Models
In the field of cardiac electrophysiology, Chromanol 293B is instrumental in creating in vitro and ex vivo models of Long QT Syndrome Type 1 (LQT1), a genetic disorder caused by loss-of-function mutations in the KCNQ1 gene.
LQT1 Syndrome Models (IKs Blockade)
This compound is used to pharmacologically replicate the LQT1 phenotype by specifically inhibiting the IKs current. nih.govahajournals.org In experimental models, such as arterially perfused canine ventricular wedges, the application of this compound mimics the underlying defect of LQT1. ahajournals.org This blockade results in a dose-dependent prolongation of the action potential duration (APD) across different myocardial cell types (epicardial, M, and endocardial) and a corresponding prolongation of the QT interval on a transmural electrocardiogram. ahajournals.orgahajournals.org
Research shows that blocking the IKs current with this compound alone homogeneously prolongs the APD of the three ventricular cell types. ahajournals.org This results in an increase in the QT interval with minimal change to the transmural dispersion of repolarization (TDR), which is the difference in repolarization time between the M cells and the epicardial cells. ahajournals.orgnih.gov However, to fully replicate the clinical phenotype of LQT1, particularly the increased risk of arrhythmias during sympathetic stimulation, this compound is often co-administered with a β-adrenergic agonist like isoproterenol (B85558). ahajournals.orgnih.gov This combination leads to a significant increase in TDR, as isoproterenol abbreviates the APD in epicardial and endocardial cells while further prolonging it in M cells, creating a substrate for reentrant arrhythmias like Torsade de Pointes (TdP). ahajournals.orgnih.gov
Differentiation from LQT2 and LQT3 Models
The electrophysiological signature of the LQT1 model created with this compound is distinct from models of LQT2 and LQT3.
LQT2 models, which are created by blocking the rapid component of the delayed rectifier potassium current (IKr) with agents like d-sotalol, show a preferential prolongation of the APD in M cells, leading to a significant increase in TDR even without sympathetic stimulation. ahajournals.org
LQT3 models, which involve augmenting the late sodium current (late INa) with compounds such as ATX-II, also result in a greater prolongation of the M cell APD compared to other cell types, thereby increasing TDR. ahajournals.org
In contrast, this compound by itself causes a more uniform lengthening of the action potential across the ventricular wall, a key differentiating feature. ahajournals.orgahajournals.org The marked increase in TDR and susceptibility to TdP in the LQT1 model typically manifests only upon the addition of a sympathetic stimulus. ahajournals.org
| LQTS Model | Pharmacological Agent | Mechanism of Action | Effect on Action Potential Duration (APD) | Effect on Transmural Dispersion of Repolarization (TDR) |
|---|---|---|---|---|
| LQT1 | This compound | IKs Blocker | Homogeneous prolongation across cell types. ahajournals.org | No significant increase. ahajournals.org |
| LQT1 (with sympathetic stimulation) | This compound + Isoproterenol | IKs Blocker + β-adrenergic Agonist | Preferential prolongation of M cell APD. ahajournals.org | Significant increase. ahajournals.org |
| LQT2 | d-Sotalol | IKr Blocker | Preferential prolongation of M cell APD. ahajournals.org | Significant increase. ahajournals.org |
| LQT3 | ATX-II | Late INa Augmenter | Preferential prolongation of M cell APD. ahajournals.org | Significant increase. ahajournals.org |
Use in Induced Pluripotent Stem Cell (iPSC) Models of LQTS
The advent of human induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling. Cardiomyocytes derived from iPSCs (iPSC-CMs) of LQT1 patients inherently carry the genetic mutation and exhibit the disease phenotype, such as a prolonged field potential duration (FPD), an analogue of the QT interval. oup.com
This compound serves as a critical tool in these models to confirm the specific ion channel dysfunction. When applied to iPSC-CMs from healthy controls, this compound significantly prolongs the FPD due to IKs blockade. oup.comresearchgate.net In contrast, when applied to iPSC-CMs derived from LQT1 patients, the FPD-prolonging effect of this compound is markedly attenuated or completely absent. oup.comresearchgate.net This blunted response provides direct evidence of the inherent IKs channel deficiency in the patient-derived cells, confirming the LQT1 diagnosis at a cellular level and helping to functionally characterize novel mutations. oup.comnih.gov
Role in Glucose-Stimulated Insulin (B600854) Secretion (GSIS) and Diabetes Research
Beyond cardiology, this compound is utilized in endocrinology research to investigate the role of the KCNQ1 channel in glucose homeostasis and insulin secretion. Genome-wide association studies have identified KCNQ1 as a susceptibility gene for type 2 diabetes, with risk alleles associated with impaired insulin secretion. nih.govtandfonline.com
Enhancement of GSIS in Primary Islets
The KCNQ1 channel is expressed in the insulin-positive β-cells of pancreatic islets. nih.govtandfonline.com Research using isolated primary islets has shown that the application of this compound significantly enhances glucose-stimulated insulin secretion (GSIS). nih.gov When islets are exposed to high glucose concentrations, the addition of this compound leads to a greater release of insulin compared to high glucose alone. nih.gov Importantly, this compound does not alter basal insulin secretion at low glucose levels, indicating its effect is glucose-dependent. nih.gov These findings provide direct evidence that the KCNQ1 channel is a negative regulator of GSIS in primary pancreatic islets. nih.gov
Increased Glucagon-like Peptide-1 (GLP-1) Levels
In addition to its direct effects on pancreatic islets, blocking KCNQ1 with this compound has been shown to influence incretin (B1656795) hormone levels. Studies in mouse models have demonstrated that the administration of this compound increases the plasma concentration of active glucagon-like peptide-1 (GLP-1) following an oral glucose challenge. nih.govtandfonline.comnih.gov GLP-1 is a potent incretin hormone secreted by L-cells in the intestine that enhances GSIS. nih.gov Immunofluorescence staining has confirmed that KCNQ1 channels are also expressed in these GLP-1-positive L-cells. nih.govtandfonline.com The ability of this compound to augment GLP-1 levels suggests that KCNQ1 channel inhibition may potentiate insulin secretion through a dual mechanism: directly acting on β-cells and indirectly by increasing the release of GLP-1 from the gut. nih.gov
| Experimental Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| Cultured Primary Mouse Islets | This compound + High Glucose | Significantly enhanced glucose-stimulated insulin secretion (GSIS) compared to high glucose alone. nih.gov | nih.gov |
| Cultured Primary Mouse Islets | This compound + Low Glucose | No significant change in basal insulin secretion. nih.gov | nih.gov |
| In Vivo Mouse Model (Oral Glucose Tolerance Test) | This compound | Increased plasma levels of active GLP-1. nih.gov | nih.gov |
Expression of KCNQ1 in Pancreatic β-cells and Intestinal L-cells
The potassium voltage-gated channel subfamily Q member 1 (KCNQ1) is a critical component in regulating cellular excitability and function in various tissues, including the pancreas and intestine. nih.govresearchgate.net Research has identified KCNQ1 as a susceptibility gene for type 2 diabetes, with certain genetic variants linked to impaired insulin secretion. nih.gov The function of KCNQ1 is closely tied to its expression in key endocrine cells within these organs.
Studies utilizing double-immunofluorescence staining have confirmed the presence of KCNQ1 protein in both insulin-producing pancreatic β-cells and glucagon-like peptide-1 (GLP-1) secreting intestinal L-cells in mice. nih.govnih.gov In pancreatic β-cells, the KCNQ1 channel, often in a complex with the KCNE1 subunit, contributes to the repolarization phase following electrical depolarization. nih.gov This process is crucial for terminating insulin secretion and maintaining ion homeostasis. nih.gov Overexpression of KCNQ1 has been shown to impair glucose-stimulated insulin secretion (GSIS), while its inhibition can enhance it. nih.gov
The use of this compound, a known inhibitor of KCNQ1 channels, has been instrumental in elucidating this role. nih.govnih.gov In research settings, administration of this compound has demonstrated the ability to enhance GSIS in both isolated pancreatic islets and in living animals. nih.govnih.gov Furthermore, in conjunction with potentiated insulin secretion during oral glucose tolerance tests, treatment with this compound was found to increase the plasma levels of GLP-1 after a glucose challenge. nih.govnih.gov These findings provide strong evidence for the participation of KCNQ1 in the regulation of GSIS at both the pancreatic islet and whole-organism level and suggest that GLP-1 may be a key link between KCNQ1 function and insulin secretion. nih.gov
| Cell Type | KCNQ1 Function | Effect of this compound | Observed Outcome |
|---|---|---|---|
| Pancreatic β-cells | Contributes to membrane repolarization, terminating insulin secretion. nih.gov | Inhibits KCNQ1 channels. nih.govnih.gov | Enhanced Glucose-Stimulated Insulin Secretion (GSIS) in vitro and in vivo. nih.govnih.gov |
| Intestinal L-cells | Expressed in GLP-1 positive cells. nih.govnih.gov | Inhibits KCNQ1 channels. nih.gov | Increased plasma GLP-1 levels following a glucose load. nih.govnih.gov |
Potential Applications in Pain Disorders
Nociception, the neural process of encoding and processing noxious stimuli, is fundamental to the sensation of pain. nih.gov This process involves a complex interplay of ion channels that modulate neuronal excitability. oup.com While various ion channels are recognized as key targets for developing new analgesic drugs, the specific role of the KCNQ1 channel and its blocker, this compound, in pain or nociception has not been extensively investigated in the available research. Current strategies for pain management often focus on targets like sodium channels, TRP channels, or opioid receptors. oup.com There is a continuous search for novel compounds that can selectively reduce the excitability of nociceptors to manage different pain states, including nociceptive, inflammatory, and neuropathic pain. oup.com However, specific studies detailing the effects of this compound on nociceptors or its potential as an analgesic are not prominent in the scientific literature based on the conducted searches.
Potential Applications in Cardiovascular Diseases (e.g., Hypertension)
This compound is well-established in cardiovascular research as a selective blocker of the slow component of the delayed rectifier potassium current (IKs). nih.gov This current is mediated by the KCNQ1 potassium channel, which plays a significant role in the repolarization of the cardiac action potential. nih.gov Its ability to selectively inhibit IKs makes this compound a valuable tool for studying cardiac electrophysiology and the potential antiarrhythmic effects of IKs blockade. nih.gov
Research in isolated human and guinea pig cardiomyocytes has demonstrated that this compound potently inhibits IKs with a 50% inhibitory concentration (EC50) of approximately 1.02 µM in guinea pig cells. nih.gov Its selectivity is a key feature; the compound has been shown to have minimal or no effect on other critical cardiac currents at concentrations where it effectively blocks IKs. These unaffected currents include the rapid component of the delayed rectifier current (IKr), the inward rectifier K+ current (IK1), the L-type Ca2+ current (ICa-L), and the Na+ current. nih.gov It does inhibit the transient outward current (Ito), but at significantly higher concentrations (EC50 of 24 µM in human ventricular myocytes). nih.gov
While the primary focus of this compound research in the cardiovascular field has been on its potential as an antiarrhythmic agent due to its effect on cardiac repolarization, its specific application in the context of hypertension is not well-documented in the available studies. Hypertension involves complex mechanisms related to vascular tone and blood volume regulation, which are generally distinct from the cardiac action potential dynamics targeted by this compound.
| Ion Current | Effect of this compound | EC₅₀ (Concentration for 50% Inhibition) | Species Studied |
|---|---|---|---|
| IKs (Slow delayed rectifier K⁺) | Strongly Inhibited | 1.02 µM nih.gov | Guinea Pig |
| Ito (Transient outward K⁺) | Inhibited | 24 µM / 31.2 µM nih.gov | Human |
| IKur (Ultra-rapid delayed rectifier K⁺) | Inhibited | 30.9 µM nih.gov | Human |
| IKr (Rapid delayed rectifier K⁺) | Unaffected at effective IKs blocking concentrations nih.gov | N/A | Guinea Pig, Canine |
| IK1 (Inward rectifier K⁺) | Unaffected nih.gov | N/A | Human, Guinea Pig |
| ICa-L (L-type Ca²⁺) | Unaffected nih.gov | N/A | Human, Guinea Pig |
| INa (Sodium) | Unaffected nih.gov | N/A | Human, Guinea Pig |
Research in Renal Defects
This compound has been utilized as a pharmacological tool to investigate the function of ion channels in the kidney. The KCNQ1 channel, the primary target of this compound, is known to be regulated by the KCNE1 protein subunit in several tissues. However, studies on knockout mice for KCNQ1 and KCNE1 revealed different renal phenotypes, suggesting that KCNE1 might regulate a different channel in the renal system.
To explore this, in vivo clearance studies were conducted on mice. Research showed that KCNE1 knockout mice exhibited an increased fractional excretion of sodium (Na⁺), chloride (Cl⁻), bicarbonate (HCO₃⁻), and water. Interestingly, this physiological profile could be replicated in wild-type mice through the infusion of this compound. Conversely, this compound had no effect in the KCNE1 knockout animals, indicating that the target of the compound was regulated by KCNE1.
| Substance | Effect of this compound Infusion |
|---|---|
| Sodium (Na⁺) | Increased Fractional Excretion |
| Chloride (Cl⁻) | Increased Fractional Excretion |
| Bicarbonate (HCO₃⁻) | Increased Fractional Excretion |
| Water | Increased Fractional Excretion |
Methodological Approaches in Chromanol 293b Research
In Vitro Experimental Models
In vitro models are fundamental in elucidating the pharmacological profile of Chromanol 293B, allowing for the study of its effects on specific ion channels and cell types in a controlled environment.
Xenopus Oocyte Expression Systems
Xenopus oocytes are a widely used expression system for studying the function and pharmacology of ion channels. By injecting cRNA encoding specific channel subunits, researchers can create a model system to investigate the direct effects of compounds like this compound on individual channel types. This model has been instrumental in identifying this compound as a selective blocker of the KCNQ1 (KvLQT1) potassium channel, which is crucial for cardiac repolarization. nih.govresearchgate.net
Studies using Xenopus oocytes have demonstrated that this compound effectively blocks the current generated by the co-expression of KCNQ1 and its ancillary subunit KCNE1, which together form the slow delayed rectifier potassium current (IKs) channel. researchgate.netresearchgate.net The potency of this compound is significantly influenced by the presence of these ancillary subunits. For instance, the IC50 value for KCNQ1 alone is considerably higher than when it is co-expressed with KCNE1 or KCNE3. researchgate.net Research has also shown a stereoselective inhibition of KCNQ1 and IKs channels by the enantiomers of this compound, with the 3R,4S-enantiomer exhibiting a time-dependent block, suggesting a preferential open-channel blocking mechanism. researchgate.net
Furthermore, Xenopus oocyte studies have been crucial in determining the specificity of this compound. It has been shown to block currents expressed by minK (KCNE1) but not those expressed by HERG (KCNH2), the alpha-subunit of the rapid delayed rectifier potassium current (IKr). nih.govresearchgate.netnih.gov However, at higher concentrations, this compound has also been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel expressed in Xenopus oocytes.
| Channel Expressed | Ancillary Subunit | IC50 (µM) | Reference |
| KCNQ1 | None | 65.4 ± 1.7 | researchgate.net |
| KCNQ1 | KCNE1 | 15.1 ± 3.3 | researchgate.net |
| KCNQ1 | KCNE3 | 0.54 ± 0.18 | researchgate.net |
| Guinea Pig IsK (KCNE1) | --- | 2-6 | nih.gov |
| CFTR | --- | 19 |
Isolated Cardiomyocytes (Guinea Pig, Human, Canine)
Investigations using isolated cardiomyocytes from various species have provided critical insights into the effects of this compound on native cardiac ion currents and action potentials. nih.gov Whole-cell patch-clamp techniques are employed to measure ionic currents and action potentials in single heart cells.
In guinea pig ventricular myocytes, this compound has been shown to be a potent and selective blocker of IKs. nih.govnih.gov It strongly inhibits the delayed rectifier current (IK) at positive potentials (e.g., +60 mV) with a low micromolar IC50, while having minimal effect on the current at more negative potentials (e.g., -10 mV), which corresponds to IKr. nih.gov Studies have confirmed that this compound does not affect other key cardiac currents such as the inward rectifier K+ current (IK1), Na+ current (INa), and L-type Ca2+ current (ICa) at concentrations that effectively block IKs. nih.govresearchgate.net The block of IKs by this compound in guinea pig myocytes is time-dependent, with the activation phase of the current followed by a slower decay during prolonged depolarizing pulses.
Research on human ventricular myocytes has corroborated the findings from guinea pig studies, demonstrating that this compound selectively blocks IKs and prolongs the action potential duration (APD) across a range of frequencies. nih.govresearchgate.net This is in contrast to IKr blockers like dofetilide, which exhibit strong reverse use-dependence (i.e., greater APD prolongation at slower heart rates). nih.govresearchgate.net At higher concentrations, this compound can inhibit the transient outward current (Ito) in human ventricular myocytes. nih.gov
Studies on canine left ventricular myocytes have also shown that this compound inhibits the slowly activating delayed rectifier current (IKs) and, at higher concentrations, the transient outward current (Ito). The inhibition of Ito by this compound has been found to be reverse rate-dependent and can lead to the occurrence of early afterdepolarizations when the repolarization reserve is further attenuated.
| Cell Type | Current | Effect | IC50 / EC50 (µM) | Reference |
| Guinea Pig Ventricular Myocytes | IKs | Inhibition | 1.02 | nih.gov |
| Human Ventricular Myocytes | Ito | Inhibition | 24 | nih.gov |
| Canine Atrial Myocytes | Ito1 | Inhibition | 31.2 | |
| Canine Atrial Myocytes | IKur | Inhibition | 30.9 |
Perfused Organ Preparations (Ventricular Papillary Muscle, Canine Left Ventricle Wedge)
Perfused organ preparations, such as isolated papillary muscles and ventricular wedges, allow for the study of this compound's effects in a multicellular environment that preserves the three-dimensional structure and electrical properties of the heart tissue.
Studies on guinea pig and human ventricular papillary muscles have demonstrated that this compound prolongs the action potential duration (APD) to a similar extent at all stimulation frequencies, which is a characteristic of IKs blockade. nih.govresearchgate.net This is in contrast to the reverse use-dependent APD prolongation caused by IKr blockers. researchgate.net In rabbit papillary muscle, however, this compound had little effect on APD, even in the presence of forskolin, which enhances IKs.
The canine left ventricular wedge preparation is an arterially perfused tissue block that allows for the simultaneous recording of electrical activity from the endocardium, midmyocardium, and epicardium, providing insights into transmural dispersion of repolarization. While specific studies using this compound in an isolated canine left ventricular wedge preparation are not detailed in the provided search results, in-situ studies on the post-infarction canine heart have been conducted. These studies involved the insertion of needle electrodes into the left ventricle to map activation patterns and local refractory periods in normal, border, and infarct zones.
Cultured Islets and Insulinoma Cell Lines
Research has extended to the role of KCNQ1 channels in non-cardiac tissues, such as pancreatic islets, where they are implicated in glucose-stimulated insulin (B600854) secretion (GSIS). Cultured islets of Langerhans and insulinoma cell lines (e.g., INS-1E) serve as valuable models to investigate the effects of this compound on β-cell function.
In cultured mouse islets, this compound has been shown to enhance GSIS at high glucose concentrations without altering basal insulin secretion at low glucose levels. This suggests a direct role for KCNQ1 channels in the regulation of insulin secretion in primary islets. Similarly, in insulinoma cell lines, blockade of the KCNQ1 channel with this compound has been demonstrated to promote insulin secretion. These findings provide evidence for the participation of KCNQ1 in GSIS at the level of the pancreatic islet.
| Model System | Key Finding | Reference |
| Cultured Mouse Islets | Enhanced glucose-stimulated insulin secretion | |
| Insulinoma Cell Lines | Promoted insulin secretion |
Human Epithelial Cell Lines
KCNQ1 channels are also expressed in various epithelial tissues where they play a role in ion and fluid transport. Human epithelial cell lines, such as those derived from the conjunctiva (hConEC) and meibomian gland (hMGEC), as well as airway epithelial cells, are used to study the effects of this compound on these processes.
In human meibomian gland and conjunctival epithelial cells, this compound has been used to identify the presence of functional KCNQ1 channels. Apical application of this compound was found to rapidly inhibit the transepithelial short-circuit current (Isc), indicating its effect on K+ secretion. These studies help to elucidate the role of KCNQ1 in ocular surface physiology. This compound has also been used in studies on human atrial myocytes to investigate its effects on repolarization potassium currents. Furthermore, it has been utilized in the inhibition of calcium and cyclic adenosine monophosphate (cAMP)-activated potassium channels in human epithelial cell lines.
In Vivo Animal Models
In vivo animal models are essential for understanding the systemic effects of this compound and its potential therapeutic applications. These models allow for the assessment of the compound's impact on integrated physiological systems.
In mice, this compound has been investigated for its effects on glucose metabolism and insulin secretion. Administration of this compound was found to enhance glucose tolerance and augment the insulin response to a glucose challenge, without affecting basal glucose and insulin levels. These in vivo findings corroborate the in vitro results from cultured islets, indicating that this compound enhances insulin secretion in a glucose-dependent manner in the whole animal. Interestingly, along with the potentiation of insulin secretion during an oral glucose tolerance test, plasma levels of glucagon-like peptide-1 (GLP-1) were also increased in mice treated with this compound.
Studies in guinea pigs have utilized isolated perfused heart models (Langendorff preparation) to investigate the effects of this compound on cardiac electrophysiology in a whole-organ context. These experiments are valuable for assessing the pro-arrhythmic or anti-arrhythmic potential of the compound under various conditions, such as induced hypokalemia.
In a canine model of subacute myocardial infarction, the effects of this compound on conduction and refractoriness were studied in situ. Three-dimensional mapping of the left ventricle revealed that this compound ubiquitously prolonged local effective refractory periods (ERPs), with the most pronounced effect in the infarct zone. This effect was more significant at faster heart rates, demonstrating a positive use-dependence.
| Animal Model | Key Finding | Reference |
| Mice | Enhanced glucose tolerance and glucose-stimulated insulin secretion | |
| Mice | Increased plasma GLP-1 levels | |
| Canine (post-infarction) | Preferential prolongation of refractoriness in the infarct zone | |
| Canine (post-infarction) | Positive use-dependence of ERP prolongation |
Electrophysiological Techniques
The elucidation of this compound's mechanism of action at the cellular level relies heavily on sophisticated electrophysiological techniques that allow for the direct measurement of ion channel activity.
The whole-cell patch-clamp technique is a cornerstone of in-vitro electrophysiological research and has been extensively used in studies of this compound. This method allows for the measurement of ionic currents across the entire cell membrane of an isolated myocyte.
In the context of this compound research, whole-cell patch-clamp has been applied to ventricular myocytes from guinea pigs and canines, as well as to human atrial myocytes. This technique has enabled researchers to:
Determine the concentration-dependent inhibition of IKs by this compound.
Assess the selectivity of this compound by measuring its effects on a wide range of other cardiac ion channels.
Characterize the voltage- and time-dependence of the IKs block.
Multi-Electrode Array (MEA) Systems
Multi-electrode array (MEA) systems have emerged as a valuable tool for assessing the effects of compounds on the electrophysiology of cellular networks, particularly with human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs). MEA technology allows for the non-invasive, simultaneous recording of extracellular field potentials from multiple sites within a cultured cell population, providing insights into parameters like field potential duration (FPD) and network-level activity. nih.gov
In the context of this compound research, MEA systems have been employed to characterize its effects on cardiac electrophysiology. A multi-center study by the Consortium for Safety Assessment using Human iPS Cells (CSAHi) utilized MEA systems to evaluate a panel of reference compounds, including this compound. researchgate.netoup.com The research demonstrated that this compound prolongs the field potential duration in hiPS-CMs. researchgate.netoup.comnih.gov Notably, even at concentrations that significantly prolonged the FPD, this compound did not induce the arrhythmia-like waveforms that were observed with other IKr blocking compounds. oup.comnih.gov These findings highlight the utility of MEA systems in distinguishing the electrophysiological profiles of different types of ion channel blockers and in predicting potential arrhythmogenic liability. researchgate.net
| Parameter Measured | Observed Effect of this compound | Significance/Finding | Reference |
|---|---|---|---|
| Field Potential Duration (FPD/FPDc) | Prolongation | Confirms IKs blockade activity in a human cardiomyocyte network. | researchgate.netoup.comnih.gov |
| Arrhythmia-like Waveforms | Not induced | Differentiates its electrophysiological profile from compounds known to induce Torsade de Pointes. | oup.comnih.gov |
All-Optical Electrophysiology
All-optical electrophysiology is a cutting-edge technique that uses light to both stimulate and record electrical activity in cells, offering high spatial and temporal resolution without physical electrodes. This method has been applied to study the pharmacology of ion channels in intact tissues.
Research utilizing high-resolution all-optical electrophysiology on ex vivo zebrafish hearts has provided insights into the role of IKs and the effects of this compound. nih.govresearchgate.net In these studies, the zebrafish heart was used as a model system due to the conservation of cardiac electrical properties with humans. nih.gov The application of this compound was found to prolong the action potential duration (APD), particularly when the rapid delayed rectifier current (IKr) was compromised. nih.govresearchgate.net This suggests that in the zebrafish heart, IKs serves as a repolarization reserve, a role that becomes more critical when other repolarizing currents are inhibited. nih.govresearchgate.net This technique allowed for detailed characterization of how this compound affects cardiac action potentials in the context of an intact organ. nih.gov
Molecular Modeling and Docking Studies
Computational methods, including molecular modeling and docking simulations, have been instrumental in defining the binding site of this compound at an atomic level. These studies provide a structural hypothesis for the compound's mechanism of action, which can then be validated by functional experiments, such as site-directed mutagenesis.
Molecular docking calculations have been performed to place this compound into homology models of the KCNQ1 channel pore. researchgate.net These models are often based on the crystal structures of related potassium channels, such as KcsA and Kv1.2. nih.gov The simulations consistently predict a binding site located in the inner pore vestibule of the channel. researchgate.net This binding pocket is formed by residues from the S6 transmembrane domain and the lower part of the P-loop (selectivity filter). researchgate.net
These computational studies have identified specific amino acid residues critical for the interaction. The block of the ion permeation pathway is proposed to involve hydrophobic interactions with S6 transmembrane residues, while electrostatic interactions also play a key role. researchgate.net Docking models, combined with mutagenesis studies, have pinpointed several key residues that, when mutated, dramatically reduce the sensitivity of the KCNQ1 channel to this compound block. nih.govresearchgate.net
| Residue | Location | Proposed Interaction Type | Effect of Mutation | Reference |
|---|---|---|---|---|
| Threonine-312 (T312) | P-loop / Selectivity Filter | Not specified | Dramatically lowered sensitivity to block. | nih.govresearchgate.net |
| Isoleucine-337 (I337) | S6 Transmembrane Domain | Hydrophobic | Dramatically lowered sensitivity to block. | nih.govresearchgate.net |
| Phenylalanine-340 (F340) | S6 Transmembrane Domain | Hydrophobic | Dramatically lowered sensitivity to block. | nih.govresearchgate.net |
| Potassium Ion | Selectivity Filter | Electrostatic | Stabilizes binding via interaction with oxygen atoms of this compound. | researchgate.net |
Future Directions and Research Gaps in the Study of Chromanol 293b
The study of Chromanol 293B, a notable inhibitor of the KCNQ1 potassium channel, has opened up promising avenues for therapeutic intervention in a variety of diseases. However, significant research gaps remain that need to be addressed to fully understand its pharmacological profile and clinical potential. The following sections delineate key areas for future investigation.
Q & A
Q. What are the primary ion channel targets of Chromanol 293B, and how are these validated experimentally?
this compound is a selective inhibitor of the slow delayed rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel complex. Validation involves:
- Electrophysiological assays : Patch-clamp studies using heterologous systems (e.g., CHO cells expressing KCNQ1/KCNE1) to measure IC50 values (e.g., 2.8 ± 0.9 μM in Patchliner systems) .
- Competitive binding assays : Molecular docking studies comparing this compound and its derivatives to identify stereoselective interactions with KCNQ1, confirming its preference for the open channel state .
- Functional knockout models : Observing loss of acid secretion in KCNQ1-knockout mice, corroborating this compound’s role in gastric acid regulation .
Q. How should researchers select optimal concentrations of this compound for in vitro studies?
Concentration selection depends on the target system and endpoint:
- Cardiac studies : 1–10 μM for IKs blockade, as higher concentrations (e.g., 30–100 μM) may induce non-specific effects on other currents (e.g., KATP) .
- Phosphorylation assays : 20–100 μM to observe dose-dependent increases in protein tyrosine phosphorylation in sperm motility studies .
- Insulin secretion models : 5–10 μM to inhibit KCNQ1 in pancreatic β-cells, enhancing insulin release without cytotoxicity .
Q. What methodological controls are essential when using this compound in electrophysiology?
- Vehicle controls : Include DMSO solvent controls, as even low DMSO concentrations (e.g., 0.1%) can alter ion channel kinetics .
- Repolarization reserve modulation : Pre-treatment with HMR 1556 (to block IKs) or dofetilide (to block IKr) isolates this compound’s effects on transient outward potassium currents (Ito) .
- Gender-specific responses : Test in male and female-derived tissues, as this compound’s effects on action potential duration (APD) vary by sex in canine Purkinje fibers .
Advanced Research Questions
Q. How do contradictory findings on this compound’s cardiac effects inform experimental design?
Conflicting data on APD modulation require careful model selection:
- Reverse use-dependence absence : this compound prolongs APD in human iPSC-derived cardiomyocytes without reverse use-dependence, unlike E-4031 or cisapride. This suggests IKs-specific effects under physiological pacing rates .
- Gender-dependent responses : In female canine Purkinje fibers, this compound reverses β-adrenoceptor-induced APD shortening at low pacing rates (0.2 Hz), a phenomenon absent in males. Experimental designs must account for sex as a biological variable .
- Species specificity : this compound’s efficacy in dogs vs. humans may differ due to KCNQ1 splice variants. Cross-species validation using humanized ion channel models is critical .
Q. What mechanisms underlie this compound’s dual role in insulin secretion and cardiac repolarization?
- KCNQ1 inhibition in β-cells : this compound blocks KCNQ1 channels in insulin-secreting INS-1 cells, depolarizing the membrane and enhancing calcium influx, which triggers exocytosis .
- Cardiac vs. pancreatic KCNQ1 isoforms : Structural differences (e.g., phosphorylation sites) may explain tissue-specific effects. Co-immunoprecipitation studies with KCNE subunits can clarify isoform interactions .
- Off-target effects : At high doses (>30 μM), this compound weakly inhibits KATP channels, necessitating dose-response curves to isolate primary targets .
Q. How can researchers resolve discrepancies in this compound’s reported effects on gastric acid secretion?
- Alternative targets : Evidence suggests this compound may act on unidentified parietal cell channels beyond KCNQ1. Use siRNA knockdown of KCNQ1 in gastric models to dissect direct vs. indirect mechanisms .
- pH-dependent activity : Test this compound under varying luminal pH conditions, as KCNQ1’s role in acid secretion is modulated by proton gradients .
- Comparative pharmacology : Co-application with other KCNQ1 blockers (e.g., HMR 1556) can validate specificity in acid secretion assays .
Q. What structural features of this compound are critical for its activity, and how can derivatives be optimized?
- Stereoselectivity : The (3R,4S)-enantiomer exhibits higher affinity for KCNQ1 than its stereoisomers. Chiral separation and crystallography studies confirm this interaction .
- Derivative screening : Gerlach et al. (2001) synthesized derivatives with modified chromanol rings; in silico docking (e.g., AutoDock Vina) identifies substitutions enhancing binding to the KCNQ1 voltage-sensing domain .
- Solubility optimization : this compound’s low ethanol solubility (2 mg/mL) limits in vivo use. PEGylation or pro-drug formulations improve bioavailability for systemic studies .
Q. How does this compound’s inhibition profile compare to other IKs blockers in predictive toxicology?
- hERG liability : Unlike IKr blockers (e.g., E-4031), this compound does not prolong QT intervals in hERG assays, making it safer for arrhythmia models .
- Multi-channel screens : Use automated patch-clamp platforms (e.g., SyncroPatch 384) to profile off-target effects on NaV, CaV, and late INa currents .
- Species-specific toxicity : this compound’s APD effects in dogs may overpredict human risk. Validate findings in human engineered heart tissues (EHTs) .
Q. Data Contradiction Analysis
- Cardiac APD Prolongation : While this compound prolongs APD in canine models , human iPSC-cardiomyocytes show weaker effects. This discrepancy may stem from differences in repolarization reserve or Ito expression .
- β-Adrenoceptor Interactions : this compound reverses isoproterenol-induced APD shortening in female dogs but not males. Hormonal regulation of KCNQ1 (e.g., estrogen modulation) warrants further study .
Q. Methodological Best Practices
- Dose calibration : Always pre-test this compound in new models using concentration ramps (1–100 μM) to identify system-specific thresholds.
- Data normalization : In phosphorylation assays, normalize Western blot signals to total protein (e.g., Coomassie staining) to control for loading variability .
- Ethical reporting : Disclose batch-to-batch variability in commercial this compound (e.g., Santa Cruz Biotechnology vs. Sigma-Aldrich) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
